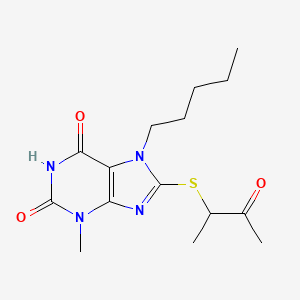
3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The papers provided detail the synthesis of substituted pyrazoles through the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide. The solvent used in the reaction plays a crucial role in determining the product. When ethanol is used as the solvent, the reaction yields 4-[(alkylsulfanyl)methyl]-substituted 1-(pyridin-3-yl)carbonyl-1H-pyrazoles. In contrast, the use of acetic, propanoic, or pentanoic acid leads to the formation of 1-acyl-1H-pyrazoles. Additionally, conducting the reaction in methanol in the presence of ZnCl2 results in the elimination of nicotinic acid and the formation of (alkylsulfanyl)methyl-substituted 1H-pyrazoles .
Molecular Structure Analysis
While the papers do not provide a direct analysis of the molecular structure of "3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione," they do offer insights into the structure of related pyrazole derivatives. The formation of these derivatives involves the introduction of an alkylsulfanyl group into the pyrazole ring, which could influence the electronic and steric properties of the molecule. These changes can affect the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of pyrazole derivatives through the interaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide. The reaction conditions, such as the choice of solvent and the presence of catalysts like ZnCl2, are critical in determining the specific pyrazole derivative formed. These reactions are likely to involve nucleophilic addition followed by cyclization and, in some cases, elimination processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized pyrazole derivatives would be expected to vary based on their specific substituents and molecular structure. The introduction of an alkylsulfanyl group could affect the compound's lipophilicity, solubility, and potential to form hydrogen bonds, which are important considerations in drug design and synthesis. However, the provided papers do not offer detailed information on the physical and chemical properties of the specific compounds synthesized .
Applications De Recherche Scientifique
Addition and Cycloaddition Reactions
Research by Gilchrist and Roberts (1983) explores addition and cycloaddition reactions of electrophilic vinyl nitroso compounds, highlighting the reactivity of certain chemical structures in producing oxazines and 3-alkylindoles through stereoselective and high-yield reactions. These findings suggest potential pathways for chemical synthesis and functionalization involving complex molecules (Gilchrist & Roberts, 1983).
Intramolecular Photocycloadditions
Crimmins and DeLoach (1986) detail a synthesis pathway for pentalenene and related compounds via intramolecular photocycloadditions, setting a precedent for complex molecular constructions that could be relevant to understanding the synthesis or modification of 3-Methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione (Crimmins & DeLoach, 1986).
Fluorescent Derivative Studies
Al-Kawkabani et al. (2017) investigated the optical properties of a novel fluorescent derivative, showcasing techniques for examining molecular behavior in different solvent polarities, which could inform studies on similar compounds for applications in sensing, imaging, or material sciences (Al-Kawkabani et al., 2017).
Heterocyclic Transformations
Singh et al. (1993) explored reactions of 6-methyl-1,3-oxazine-2,4(3H)-dione with arylamines for synthesizing 1-aryl-6-methyluracils, which could provide insights into the functionalization and application of nitrogen-containing heterocycles in medicinal chemistry and drug design (Singh et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-5-6-7-8-19-11-12(18(4)14(22)17-13(11)21)16-15(19)23-10(3)9(2)20/h10H,5-8H2,1-4H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYSVYFAHQGUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

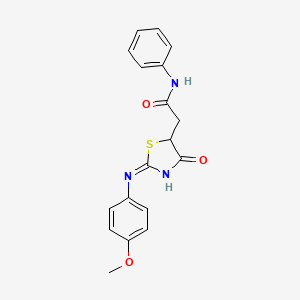
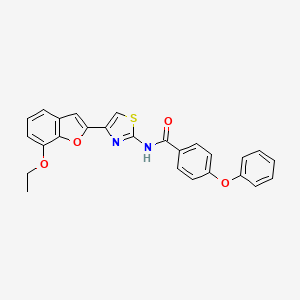
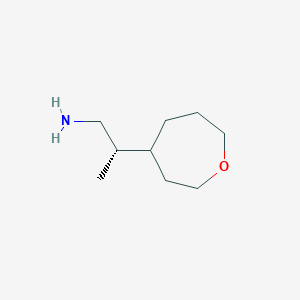

![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)


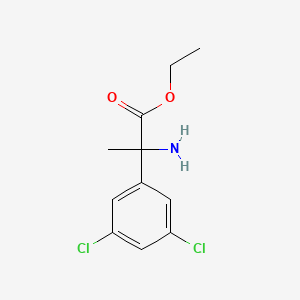
![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)
![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)
![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)